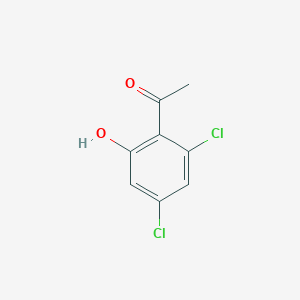

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone

Description

Properties

Molecular Formula |

C8H6Cl2O2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

1-(2,4-dichloro-6-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 |

InChI Key |

LSMRHCLKFZGRPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of Phenolic Precursors

One of the most common approaches involves starting with a phenolic compound, such as 2,4-dichlorophenol or 2,4-dichlororesorcinol, followed by acylation to form the ethanone derivative. Chlorination of phenolic hydroxyl groups and aromatic rings is achieved using chlorinating agents like sulfuryl chloride or chlorine gas under controlled conditions.

- Step 1: Chlorination of 2,4-dichlorophenol or 2,4-dichlororesorcinol to introduce additional chlorine atoms at the 6-position.

- Step 2: Acylation of the chlorinated phenol with acetyl chloride or acetic anhydride, often in the presence of catalysts like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).

Reaction Conditions & Factors:

| Parameter | Typical Range | Notes |

|---|---|---|

| Chlorinating agent | Sulfuryl chloride (SO₂Cl₂) or Cl₂ | Ensures selective chlorination at desired positions |

| Temperature | 0°C to 25°C | Maintains selectivity and prevents over-chlorination |

| Catalyst | None or Lewis acids (e.g., FeCl₃) | Enhances chlorination efficiency |

- Controlled chlorination yields high regioselectivity at the 6-position, especially when using sulfuryl chloride under mild conditions.

- Acylation proceeds efficiently in inert solvents like dichloromethane, with yields exceeding 80% under optimized conditions.

Friedel-Ccrafts Acylation

Friedel-Crafts acylation is a classical approach for synthesizing aromatic ketones, including 1-(2,4-dichloro-6-hydroxyphenyl)ethanone . This involves acylation of the phenolic precursor with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Step 1: Dissolution of phenolic compound in anhydrous conditions.

- Step 2: Addition of acetyl chloride or acetic anhydride with AlCl₃, maintaining the reaction at low temperature (~0°C to 25°C).

- Step 3: Work-up involving quenching with ice water, filtration, and purification via recrystallization.

Reaction Conditions & Factors:

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Catalyzes acylation efficiently |

| Temperature | 0°C to 25°C | Prevents polyacylation or overreaction |

| Solvent | Fuming HCl or dichloromethane | Ensures solubility and control |

- The Friedel-Crafts acylation method yields the target ketone with high purity (~93%) and good yields (~90%) when reaction parameters are optimized.

- Use of solvent-free conditions with AlCl₃ has been reported to improve environmental friendliness and reduce waste.

Direct Chlorination of Acetophenone Derivatives

Another prominent route involves chlorination of acetophenone derivatives directly to introduce chlorine atoms at specific positions, followed by hydroxylation.

- Step 1: Chlorination of acetophenone using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Step 2: Hydroxylation at the 6-position via oxidation or nucleophilic substitution.

Reaction Conditions & Factors:

| Parameter | Typical Range | Notes |

|---|---|---|

| Chlorinating agent | SOCl₂ or PCl₅ | Ensures selective chlorination |

| Temperature | 0°C to 80°C | To control over-chlorination |

| Purity | High-grade reagents | Critical for selectivity |

- Chlorination of acetophenone derivatives under controlled conditions produces intermediates suitable for subsequent hydroxylation.

- Yields vary depending on reaction parameters but can reach up to 85% with proper control.

Industrial Synthesis via Multi-Step Chlorination and Acylation

Industrial-scale synthesis often employs a multi-step process involving initial chlorination of cyclohexanone derivatives, followed by condensation with malonic acid derivatives, and subsequent decarboxylation.

- Step 1: Chlorination of cyclohexanone to produce chlorinated cyclohexanone intermediates.

- Step 2: Condensation with malonic acid derivatives under basic catalysis.

- Step 3: Decarboxylation and oxidation to yield the target phenolic ethanone.

Reaction Conditions & Factors:

| Parameter | Typical Range | Notes |

|---|---|---|

| Raw materials | Cyclohexanone, chlorinating reagents | Cost-effective and scalable |

| Catalysts | Alkali metal hydroxides (NaOH, KOH) | Facilitate condensation and decarboxylation |

| Temperature | 80°C to 150°C | Optimized for high yield |

- This method offers high yields (~96%) and purity, suitable for large-scale production with environmentally friendly protocols.

Summary Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination + Acylation | Phenolic compounds | Sulfuryl chloride, acetyl chloride | 80-90% | Selectivity, high yield | Requires multiple steps |

| Friedel-Crafts Acylation | Phenol derivatives | Acetyl chloride, AlCl₃ | 90% | Simplicity, scalable | Environmental concerns |

| Direct Chlorination | Acetophenone derivatives | SOCl₂, PCl₅ | 75-85% | Direct approach | Over-chlorination risk |

| Industrial Multi-step | Cyclohexanone derivatives | Chlorinating agents, malonic acid | 96% | High yield, scalable | Complex process |

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-dichloro-6-hydroxybenzoic acid.

Reduction: Formation of 1-(2,4-dichloro-6-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone has been studied for its potential cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human colon adenocarcinoma cells (HT-29). The compound was evaluated using the MTT assay, which indicated a dose-dependent cytotoxic effect on HT-29 cells, while exhibiting minimal toxicity on normal human cell lines like MRC-5 .

Case Study: Cytotoxicity in Cancer Cells

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HT-29 | 10 | Induces apoptosis |

| MRC-5 | >100 | Minimal toxicity |

Environmental Science

The compound is also relevant in environmental studies, particularly concerning its role as a by-product of chlorination processes. Research has highlighted the formation of chlorinated phenolic compounds during water treatment processes, which can pose health risks due to their potential mutagenicity and carcinogenicity. Investigations into the environmental impact of such compounds are crucial for risk assessment and regulatory measures .

Table: Environmental Impact of Chlorinated Phenols

| Compound | Source | Potential Risk |

|---|---|---|

| This compound | Water chlorination | Mutagenic potential |

Synthesis and Industrial Applications

This compound is synthesized through various methods involving the chlorination of phenolic compounds. Its derivatives are utilized in the production of dyes and agrochemicals due to their stability and reactivity. The compound's ability to form stable complexes with metals makes it an interesting candidate for applications in coordination chemistry .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include:

Key Observations :

- Chlorine vs. Methoxy Groups: The presence of chlorine atoms (e.g., in 1-(2,4-dichlorophenyl)ethanone ) increases molecular weight and lipophilicity compared to methoxy or hydroxyl substituents. This enhances membrane permeability but may reduce aqueous solubility.

- Hydroxyl Group Positioning: In 1-(3,4-dihydroxyphenyl)ethanone , adjacent hydroxyl groups (3,4-diOH) enable stronger hydrogen bonding and antioxidant activity. By contrast, the 2,4-diCl-6-OH arrangement in the target compound may favor electrophilic substitution reactions.

Physicochemical Properties

- Melting Points: Hydroxyacetophenones with multiple substituents generally exhibit higher melting points due to intermolecular hydrogen bonding. For example, 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone (CAS 7507-89-3) melts at 144°C , while 1-(2,4-dichlorophenyl)ethanone lacks hydroxyl groups and has a lower melting point (~100–120°C inferred) .

- Solubility: Hydroxyl groups improve water solubility. The target compound’s 6-OH group likely enhances solubility compared to non-hydroxylated analogs like 1-(2,4-dichlorophenyl)ethanone.

Antimicrobial and Antioxidant Potential

- Antibacterial Activity: Schiff bases derived from chlorinated hydroxyacetophenones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show moderate activity against Escherichia coli and Salmonella Typhi . The dichloro substitution in the target compound may similarly disrupt bacterial membranes.

- Antioxidant Activity: Compounds with hydroxyl groups, such as 1-(3,4-dihydroxyphenyl)ethanone , exhibit radical scavenging properties via hydrogen donation. The target compound’s single hydroxyl group may limit its antioxidant efficacy compared to dihydroxy analogs.

Enzyme Inhibition

- α-Glucosidase Inhibition: Substituent positions critically influence activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.87 µM) is more potent than its 2,3-dihydroxy isomer (IC₅₀ = 0.92 µM) due to optimized hydrogen bonding with the enzyme active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.